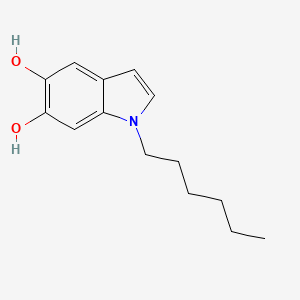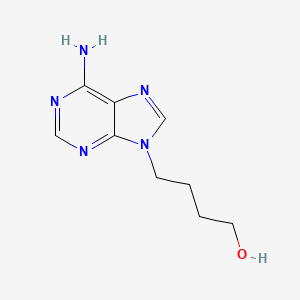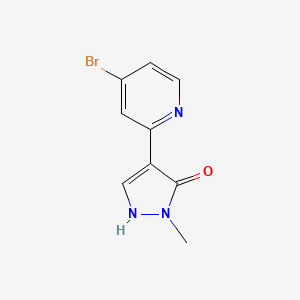
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety attached to a pyrazol-5-ol ring. The presence of both bromine and nitrogen atoms in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-bromopyridine with 1-methyl-1H-pyrazol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.
化学反应分析
Types of Reactions
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrazol-5-ol ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(4-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluoropyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Iodopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(4-Bromopyridin-2-yl)-1-methyl-1H-pyrazol-5-ol lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This makes it a valuable compound for certain applications where bromine’s reactivity is advantageous.
属性
分子式 |
C9H8BrN3O |
|---|---|
分子量 |
254.08 g/mol |
IUPAC 名称 |
4-(4-bromopyridin-2-yl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H8BrN3O/c1-13-9(14)7(5-12-13)8-4-6(10)2-3-11-8/h2-5,12H,1H3 |
InChI 键 |
OSSZRCVCEHELJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=CN1)C2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


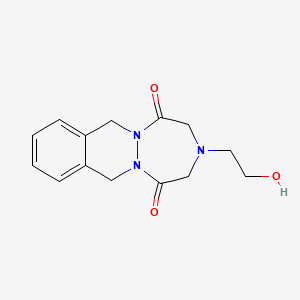
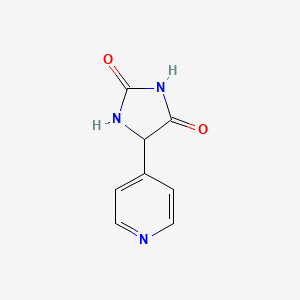

![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
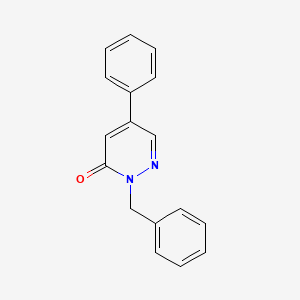
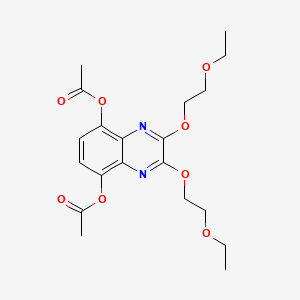
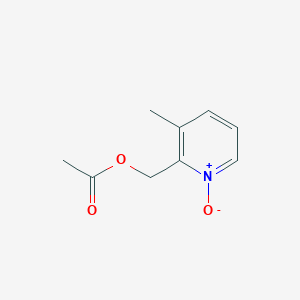

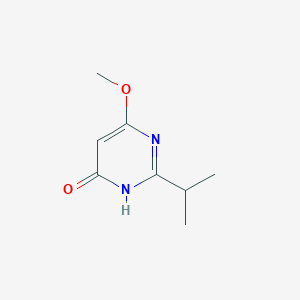

![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
